6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine
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Overview
Description
6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with a molecular formula of C8H10N2O and a molecular weight of 150.18 g/mol . This compound is characterized by a pyrrolo[2,3-b]pyridine core structure with a methoxy group attached at the 6-position. It is a versatile compound with significant potential in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: The core structure can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative, under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group, such as a halide or tosylate.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or other reactive sites on the pyrrolo[2,3-b]pyridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Methanol, halides, tosylates, nucleophiles, appropriate solvents (e.g., dichloromethane, ethanol).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups attached to the pyrrolo[2,3-b]pyridine core .
Scientific Research Applications
6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes, such as fibroblast growth factor receptors (FGFRs) and Janus kinases (JAKs).
Pathways Involved: By inhibiting these targets, the compound can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine: Lacks the methoxy group, which may result in different chemical reactivity and biological activity.
6-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine: The chloro group can influence the compound’s electronic properties and reactivity compared to the methoxy group.
6-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridine: The methyl group provides different steric and electronic effects compared to the methoxy group.
The uniqueness of this compound lies in its methoxy group, which imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
6-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-11-7-3-2-6-4-5-9-8(6)10-7/h2-3H,4-5H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFUFJNUFYWOOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(CCN2)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256805-71-6 |
Source
|
Record name | 6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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